molecular formula C12H16O3 B190459 Elemicin CAS No. 487-11-6

Elemicin

Cat. No. B190459
CAS RN: 487-11-6
M. Wt: 208.25 g/mol
InChI Key: BPLQKQKXWHCZSS-UHFFFAOYSA-N
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Scientific Research Applications

Metabolic Activation and Toxicity

Pharmacological and Therapeutic Potential

  • Elemicin-Rich Lemongrass Germplasm : A study on Cymbopogon khasianus identified a new strain rich in elemicin, highlighting its use in perfumery, confectionery, and non-alcoholic beverages. This discovery opens avenues for the commercial cultivation of elemicin-rich varieties for various industrial applications (Lal et al., 2018).

  • Elemicin as a Green Food Preservative : Elemicin demonstrated significant antifungal and antiaflatoxigenic efficacy, suggesting its potential as a green preservative in food storage. This application leverages elemicin's bioactive properties for enhancing the shelf life of stored food commodities (Das et al., 2021).

  • Inhibition of Proinflammatory Cytokines in Lung Inflammation : Elemicin was found to inhibit the production of proinflammatory cytokines in lung inflammation, suggesting its potential as a therapeutic agent against lung diseases (Lim et al., 2014).

properties

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Record name elemicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Elemicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197586
Record name Elemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Elemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.058-1.070
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Elemicin

CAS RN

487-11-6
Record name Elemicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-11-6
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Record name Elemicin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elemicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704
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Record name Elemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-1,2,3-trimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4,5-TRIMETHOXYALLYL BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN
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Record name Elemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,060
Citations
PG Rossi, L Bao, A Luciani, J Panighi… - Journal of agricultural …, 2007 - ACS Publications
… (MIC = 125 μg/mL), while elemicin inhibited the growth but to a lesser … Both (E)-methylisoeugenol and elemicin are … of (E)-methylisoeugenol and elemicin with commercial molecules …
Number of citations: 183 pubs.acs.org
ME Götz, B Sachse, B Schäfer, A Eisenreich - Foods, 2022 - mdpi.com
… , elemicin, and other selected alkenylbenzenes in certain foods. Moreover, the current knowledge on the toxicity of myristicin and elemicin … potentially caused by myristicin and elemicin. …
Number of citations: 20 www.mdpi.com
YK Wang, XN Yang, X Zhu, XR Xiao… - Journal of agricultural …, 2019 - ACS Publications
… explore the relationship between elemicin metabolism and its toxicity through comparing the metabolic maps between elemicin and 1′-hydroxyelemicin. Elemicin was transformed into …
Number of citations: 25 pubs.acs.org
XN Yang, YK Wang, X Zhu, XR Xiao… - Chemical research in …, 2019 - ACS Publications
… to elemicin-induced hepatomegaly. This study revealed that metabolic activation of elemicin leads to … of SCD1 may serve as potential intervention strategy for elemicin-induced toxicity. …
Number of citations: 5 pubs.acs.org
M Lal, S Dutta, S Munda, SK Pandey - Industrial Crops and Products, 2018 - Elsevier
… elemicin rich (>70%) variety of lemon grass is reported and we first time identified a novel elemicin … So we have made an effort to identify high elemicin rich variety of lemon grass from …
Number of citations: 34 www.sciencedirect.com
Y Zhang, M Ji, Z Gu, W Pei, J Zhu, Q Wu, L Li, Z Zhang - Toxicology, 2022 - Elsevier
… The mice were divided into 3 groups: control, elemicin (Ele) and elemicin + antibiotics (Ele + Abs). The elemicin group was orally treated with 200 mg/kg/bw elemicin for 28 days …
Number of citations: 4 www.sciencedirect.com
Y Ishii, L Shi, S Takasu, K Ogawa… - Food and Chemical …, 2023 - Elsevier
… have examined the toxicology of elemicin. In the current … of elemicin using gpt delta rats and DNA adductome analysis. Groups of 10 male F344 gpt delta rats were treated with elemicin …
Number of citations: 3 www.sciencedirect.com
SJPL van den Berg, A Punt, AEMF Soffers… - Chemical research in …, 2012 - ACS Publications
The present study describes physiologically based kinetic (PBK) models for the alkenylbenzene elemicin (3,4,5-trimethoxyallylbenzene) in rat and human, based on the PBK models …
Number of citations: 42 pubs.acs.org
J Beyer, D Ehlers, HH Maurer - Therapeutic drug monitoring, 2006 - journals.lww.com
… of amphetamine derivatives from the main nutmeg ingredients elemicin (EL), myristicin (MY), … be identified: O-demethyl elemicin, O-demethyl dihydroxy elemicin, demethylenyl myristicin, …
Number of citations: 114 journals.lww.com
G Hasheminejad, J Caldwell - Food and Chemical Toxicology, 1994 - Elsevier
While the alkenylbenzens α− and β-asarone are hepatocarcinogenic in rodents, myristicin and elimicin, two other alkenylbenzenes, are not. The present study investigated the …
Number of citations: 158 www.sciencedirect.com

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